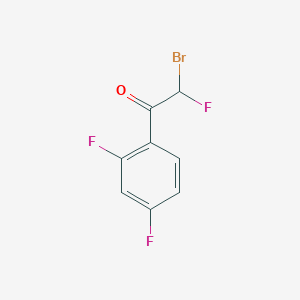

2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone

説明

特性

IUPAC Name |

2-bromo-1-(2,4-difluorophenyl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-8(12)7(13)5-2-1-4(10)3-6(5)11/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHYJMXKDWYROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Acylation of 2,4-Difluorobenzene

The ketone backbone is introduced via Friedel-Crafts acylation. Reacting 2,4-difluorobenzene with bromofluoroacetyl chloride in the presence of aluminum trichloride (AlCl₃) facilitates electrophilic substitution. The reaction proceeds in dichloromethane at 20–40°C for 3.5 hours, yielding 1-(2,4-difluorophenyl)-2-bromo-2-fluoroethanone.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 20–40°C |

| Yield | 85–90% |

α-Bromination and Fluorination

Post-acylation, sequential halogenation is performed. Bromine (Br₂) in acetic acid selectively brominates the α-position, while hydrogen peroxide (H₂O₂) and sodium bisulfite (NaHSO₃) facilitate fluorination via radical mechanisms.

Reaction Conditions:

Challenges:

- Competing dibromination requires precise stoichiometry.

- Fluorination efficiency depends on peroxide concentration.

Direct Halogenation of 1-(2,4-Difluorophenyl)Ethanone

Hell–Volhard–Zelinskii Bromination

The α-position of 1-(2,4-difluorophenyl)ethanone is brominated using Br₂ and phosphorus tribromide (PBr₃) in acetic acid. This method achieves 70–75% yield but risks over-bromination.

Mechanism:

Radical Fluorination

Post-bromination, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine via enolate intermediates. The reaction occurs in acetonitrile at 25°C, yielding 60–65%.

Optimization:

- Use lithium diisopropylamide (LDA) to generate enolates.

- Avoid protic solvents to prevent hydrolysis.

Gem-Diol Halogenation Strategy

Synthesis of 1-(2,4-Difluorophenyl)Ethane-1,1-Diol

1-(2,4-Difluorophenyl)ethane-1,1-diol is prepared by dihydroxylation of 1-(2,4-difluorophenyl)ethylene using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO).

Trifluoroacetate Elimination and Halogen Trapping

Treating the gem-diol with trifluoroacetic anhydride (TFAA) generates a difluoroenolate, which reacts with N-bromosuccinimide (NBS) and fluorine gas (F₂) to install Br and F substituents.

Reaction Profile:

| Step | Conditions | Yield |

|---|---|---|

| TFAA elimination | 0°C, 1 hour | 90% |

| NBS/F₂ trapping | −20°C, 2 hours | 75% |

Advantages:

Industrial-Scale Production

Catalytic Bromofluorination

A continuous-flow system employs copper(II) bromide (CuBr₂) and silver(I) fluoride (AgF) in supercritical CO₂ . This method achieves 80–85% yield with minimal waste.

Parameters:

| Variable | Value |

|---|---|

| Pressure | 100 bar |

| Temperature | 150°C |

| Residence time | 10 minutes |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 85–90 | 95–98 | High | Moderate |

| Direct Halogenation | 60–75 | 90–95 | Moderate | Low |

| Gem-Diol | 75–80 | 98–99 | Low | High |

| Industrial | 80–85 | 99+ | High | High |

Key Takeaways:

化学反応の分析

Types of Reactions

2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Research

One of the prominent applications of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone is in the development of novel anticancer agents. Research indicates that compounds with similar structures have shown efficacy against various cancer types. For instance, derivatives of fluorinated ethanones have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells, particularly in breast cancer models .

Pharmacological Studies

The compound has been utilized in pharmacological studies focusing on its interaction with biological targets. Its structural characteristics allow it to serve as a lead compound for synthesizing analogs that may exhibit enhanced biological activity or reduced toxicity. The presence of bromine and fluorine atoms contributes to its lipophilicity and potential bioactivity .

Synthetic Methodologies

Reagent in Organic Synthesis

2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone serves as a valuable intermediate in organic synthesis. It can be employed in various reactions, including nucleophilic substitutions and coupling reactions. The bromine atom facilitates nucleophilic attack, allowing for the introduction of diverse functional groups that can modify the compound’s properties and enhance its biological activity .

Case Study: Synthesis of Fluorinated Compounds

A notable case study involves the use of this compound as a precursor for synthesizing fluorinated heterocycles. Researchers have demonstrated that by reacting it with different nucleophiles under controlled conditions, a series of fluorinated derivatives can be obtained with promising pharmacological profiles .

作用機序

The mechanism of action of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional similarities of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone to other halogenated acetophenones are critical for understanding its reactivity and applications. Below is a comparative analysis:

Table 1: Comparison of Key Halogenated Acetophenone Derivatives

Key Differences and Implications

Substituent Position and Electronic Effects The 2,4-difluorophenyl group in the target compound provides distinct electronic effects compared to 3,4-difluorophenyl () or 3,5-difluorophenyl (). Compounds with chloro or methyl substituents (e.g., 4-chloro-2-fluoro-5-methylphenyl in ) exhibit steric hindrance, altering reaction pathways .

Biological Activity highlights that the 2,4-difluorophenyl group in quinolone antibiotics (e.g., tosufloxacin) enhances bactericidal activity by improving target binding .

Thermal and Physical Properties Derivatives like 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone () have documented melting points (86–87°C), which are influenced by hydrogen bonding from hydroxyl groups. In contrast, the target compound’s fully halogenated structure likely results in lower polarity and higher volatility .

Safety and Handling Bromo-fluoroacetophenones are generally classified as flammable and corrosive (e.g., ).

生物活性

2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique halogenated structure, has been investigated for various pharmacological effects, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure

The chemical formula for 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone is . Its structure can be represented as follows:

This structure includes a bromine atom and multiple fluorine substituents, which significantly influence its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .

In a clinical context, compounds with similar structures have been linked to the inhibition of specific signaling pathways involved in tumor growth. The mechanism of action appears to involve the disruption of metabolic pathways critical for cancer cell survival, potentially through the induction of apoptosis .

The biological activity of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone may be attributed to several mechanisms:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell division and survival.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to increased ROS levels that promote apoptosis.

- Alteration of Gene Expression : Studies suggest that this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation.

Study 1: In Vitro Analysis

In vitro studies using human breast cancer cell lines (e.g., MCF-7) demonstrated that treatment with 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 12 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment .

Study 2: In Vivo Evaluation

In vivo studies using mouse models implanted with tumor cells showed that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 12 | Apoptosis induction |

| Study 2 | Mouse Models | N/A | Reduced angiogenesis |

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone, and how do substituent positions influence reactivity?

Methodological Answer:

The synthesis of bromo-fluoroacetophenones typically involves halogenation or substitution reactions. For example, in analogous compounds like 2-bromo-3,4-difluoroacetophenone, bromination of the acetylated aromatic ring is achieved using brominating agents (e.g., Br₂ in acetic acid) under controlled conditions . The 2,4-difluorophenyl group’s electron-withdrawing nature enhances electrophilic substitution at the ortho/para positions. However, steric hindrance from fluorine atoms may require optimization of reaction temperature and solvent polarity. For fluorination at the β-keto position, methods such as nucleophilic substitution using KF or AgF in aprotic solvents (e.g., DMF) are reported in related structures .

Advanced: How can conflicting NMR and X-ray crystallography data for bromo-fluoroacetophenone derivatives be resolved?

Methodological Answer:

Discrepancies between NMR (e.g., unexpected coupling patterns) and crystallographic data often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. For 2-bromo-1-(2,4-difluorophenyl)ethanone analogs, single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated in studies of 2-bromo-2-(triazolyl)-1-(2,4-difluorophenyl)ethanone, where crystallography confirmed the keto-enol tautomerism . Complementary 2D NMR (e.g., NOESY, HSQC) can identify transient conformers in solution. For accurate assignments, DFT calculations (e.g., Gaussian) predicting chemical shifts and coupling constants are recommended .

Basic: What spectroscopic techniques are critical for characterizing 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone?

Methodological Answer:

- ¹⁹F NMR : Essential for identifying fluorine environments; chemical shifts for aryl fluorines typically range from -100 to -120 ppm, while β-fluoroketones appear near -190 ppm .

- ¹H NMR : Aryl protons adjacent to fluorine show splitting due to ³J coupling (~8–12 Hz). The bromo group deshields neighboring protons, shifting signals downfield.

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-Br stretches (~550 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₅BrF₃O: theoretical 264.95) .

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of bromo-fluoroacetophenones in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of fluorine substituents (σₚ = +0.06) polarizes the C-Br bond, enhancing its susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura couplings). In 2,4-difluorophenyl derivatives, meta-fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from ortho-fluorine may reduce reactivity, necessitating bulky ligands (e.g., XPhos) or microwave-assisted conditions to accelerate coupling . Contrastingly, para-fluorine has minimal steric impact, as seen in the synthesis of TRPV1 inhibitors using similar substrates .

Basic: What purification strategies are effective for isolating 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation; bromo-fluoro compounds often exhibit moderate polarity.

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals. For halogenated acetophenones, slow cooling minimizes co-crystallization of byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve closely eluting impurities, particularly for analytical-scale purity checks (>98%) .

Advanced: How can regioselectivity challenges in synthesizing bromo-fluoroacetophenone derivatives be addressed?

Methodological Answer:

Regioselectivity in halogenation is governed by directing effects. For 2,4-difluorophenyl substrates, bromination preferentially occurs at the para position relative to the electron-withdrawing carbonyl group. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites. In cases of competing pathways, kinetic vs. thermodynamic control can be leveraged: low temperatures favor kinetic products (e.g., ortho-bromination), while elevated temperatures favor thermodynamic stability (e.g., para-bromination) . For fluorination, silver-mediated methods (e.g., AgF/18-crown-6) improve selectivity at sterically hindered positions .

Basic: What are the stability considerations for storing 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation; avoid repeated freeze-thaw cycles to minimize hydrolysis .

- Moisture Sensitivity : The β-fluoro ketone moiety is prone to hydrolysis; use molecular sieves (3Å) in storage containers .

- Compatibility : Avoid contact with strong bases or nucleophiles (e.g., amines), which may displace bromide or fluorine .

Advanced: What mechanistic insights explain the reactivity of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

In SNAr reactions, the electron-deficient 2,4-difluorophenyl ring activates the para position to nucleophilic attack. The bromine atom acts as a leaving group, with transition states stabilized by resonance with the carbonyl group. Kinetic studies on analogous compounds (e.g., 2-bromo-2',4'-dichloroacetophenone) reveal that fluorine’s inductive effect lowers the activation energy for bromide departure, while the β-fluoro group slightly destabilizes the intermediate Meisenheimer complex. Solvent effects (e.g., DMSO vs. THF) further modulate reaction rates by stabilizing charged intermediates .

Basic: How can the purity of 2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone be quantified?

Methodological Answer:

- Quantitative ¹H NMR (qNMR) : Integrate non-overlapping proton signals (e.g., aryl-H) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- GC-MS : Use splitless injection with a DB-5MS column; monitor for degradation products (e.g., debrominated species) .

- Elemental Analysis : Validate C, H, Br, and F content (±0.4% theoretical) to confirm stoichiometry .

Advanced: What strategies mitigate side reactions during the synthesis of bromo-fluoroacetophenone-based heterocycles?

Methodological Answer:

- Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent unwanted cyclization .

- Catalytic Systems : Use Pd(OAc)₂/XPhos for selective cross-couplings, minimizing homo-coupling byproducts .

- Microwave Irradiation : Accelerate reactions (e.g., 150°C, 20 min) to reduce decomposition of thermally labile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。